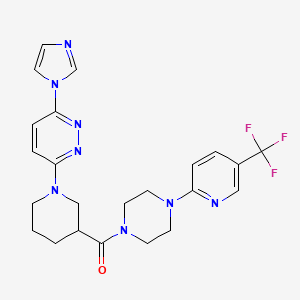
(1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperidin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound (1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperidin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone is a complex organic molecule that contains several heterocyclic moieties, including imidazole, pyridazine, and piperazine . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications
Antihistaminic Activity and Eosinophil Infiltration Inhibition
Research on compounds structurally similar to (1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperidin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone has revealed significant antihistaminic activity and the ability to inhibit eosinophil infiltration. Such compounds exhibit potential in treating conditions like atopic dermatitis and allergic rhinitis due to these dual properties (Gyoten et al., 2003).
Antimicrobial Activity
Several derivatives of the chemical structure have been synthesized and shown to possess antimicrobial activity. This includes the creation of compounds that have shown variable but significant activity against various bacterial and fungal strains (Patel, Agravat, & Shaikh, 2011).
Antimicrobial and Antimalarial Activity
Some derivatives of this compound, particularly those incorporating sulfonamide and amide structures, have been synthesized and tested for antimicrobial activity. These compounds showed notable effects against specific bacteria, including Gram-positive and Gram-negative strains, as well as antifungal and antimalarial activities (Bhatt, Kant, & Singh, 2016).
Anticancer Activity
Compounds related to the given chemical structure have been synthesized and evaluated for their anticancer properties. Some of these synthesized compounds showed promising results in combating various cancer cell lines, indicating potential therapeutic applications in oncology (Kumar, Kumar, Roy, & Sondhi, 2013).
Synthesis and Bioactivity in Antiulcer Agents
The synthesis of new imidazo[1,2-a]pyridines, which are structurally related to the compound , have been explored as potential antiulcer agents. These compounds have shown cytoprotective properties, although their antisecretory activity was not significant (Starrett, Montzka, Crosswell, & Cavanagh, 1989).
Properties
IUPAC Name |
[1-(6-imidazol-1-ylpyridazin-3-yl)piperidin-3-yl]-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25F3N8O/c24-23(25,26)18-3-4-19(28-14-18)31-10-12-32(13-11-31)22(35)17-2-1-8-33(15-17)20-5-6-21(30-29-20)34-9-7-27-16-34/h3-7,9,14,16-17H,1-2,8,10-13,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJPOYTRSXBHQHW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)N3C=CN=C3)C(=O)N4CCN(CC4)C5=NC=C(C=C5)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25F3N8O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-(3-phenyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2402765.png)

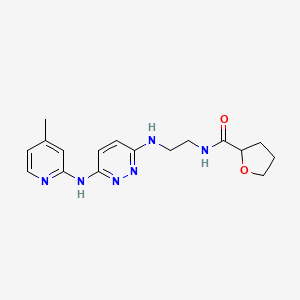
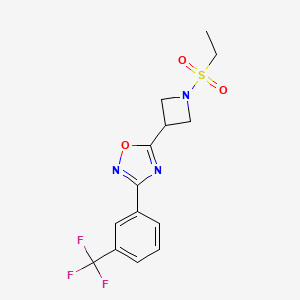
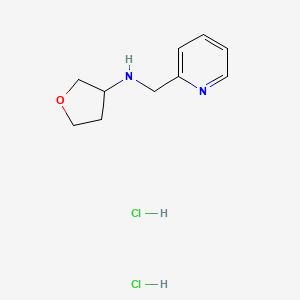
![6-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine Hydrochloride](/img/structure/B2402776.png)
![tert-butyl 2-((methoxycarbonyl)amino)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2402777.png)
![Methyl 6-aminospiro[3.3]heptane-2-carboxylate](/img/structure/B2402779.png)
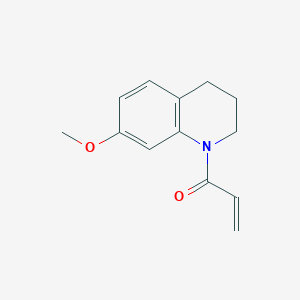


![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2,6-dimethylphenyl)oxalamide](/img/structure/B2402786.png)
![2,6-diphenyl-4-[3-(trifluoromethyl)phenyl]-4H-1,3,5-thiadiazine](/img/structure/B2402787.png)

